molecular formula C9H8F4O2 B156099 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol CAS No. 83282-91-1

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No.: B156099
CAS No.: 83282-91-1
M. Wt: 224.15 g/mol
InChI Key: YFHZSPDQKWFAPH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS: 83282-91-1) is a fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O₂ and a molecular weight of 224.15 g/mol . Its structure features a benzyl alcohol core substituted with four fluorine atoms at the 2,3,5,6-positions and a methoxymethyl group (-CH₂OCH₃) at the 4-position. This arrangement confers unique electronic and steric properties, enhancing its reactivity and solubility in organic solvents like ethanol and dichloromethane .

Applications
The compound is a critical intermediate in synthesizing metofluthrin, a potent pyrethroid insecticide used in mosquito control . It also serves as a urinary biomarker for monitoring metofluthrin exposure in toxicological studies . Industrially, it is employed in agrochemical and pharmaceutical synthesis due to its high reactivity in esterification and substitution reactions .

Preparation Methods

Traditional Synthetic Approaches

Early methods for synthesizing 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol relied on selective methylation of polyfluorinated benzyl alcohols. One documented approach involves reacting 4-hydroxymethyl-2,3,5,6-tetrafluorobenzyl alcohol with dimethyl sulfate in the presence of an inorganic base . This method, however, faced criticism due to the use of hypertoxic methylating agents like dimethyl sulfate, which pose environmental and safety risks . Additionally, the reaction required subsequent reduction steps using expensive reagents, further limiting its industrial viability .

Another historical route utilized carbon dioxide insertion under highly basic conditions, followed by reduction. While avoiding methylating agents, this process suffered from low yields (60–70%) and harsh reaction conditions, including prolonged heating at elevated temperatures .

Modern Three-Step Halogenation-Alkylation-Formylation Method

The current industry-standard synthesis involves three sequential steps, as detailed in patents CN102731269B and CN102731269A . This method achieves yields exceeding 85% with high purity, leveraging cost-effective reagents and scalable conditions.

Step 1: Halogenation of 2,3,5,6-Tetrafluorobenzyl Alcohol

The starting material, 2,3,5,6-tetrafluorobenzyl alcohol, undergoes halogenation with hydrogen chloride or hydrogen bromide in a mixed solvent system (water/organic solvent) at 40–120°C for 2–20 hours . The reaction selectively substitutes the hydroxyl group with a halogen atom, yielding 3-halomethyl-1,2,4,5-tetrafluorobenzene. Optimal conditions use a 5:1–1:5 organic-to-water ratio, with hexane or toluene as common solvents .

Step 2: Methoxy Group Introduction

The halogenated intermediate is treated with methanol and an inorganic base (e.g., NaOH, KOH) at 0–65°C for 1–20 hours . This nucleophilic substitution replaces the halogen with a methoxy group, forming 3-methoxymethyl-1,2,4,5-tetrafluorobenzene. Sodium hydroxide in methanol is preferred for its cost-effectiveness and rapid reaction kinetics .

Step 3: Formylation via Organolithium Reagent

The methoxy intermediate is dissolved in an inert solvent (e.g., tetrahydrofuran) and reacted with an organolithium reagent (e.g., n-butyllithium) at –78°C to 0°C . Formaldehyde gas is then introduced, leading to formylation at the para position. Quenching with a protic solvent (e.g., water, methanol) yields the final product. This step’s low temperature minimizes side reactions, ensuring >90% regioselectivity .

Comparative Analysis of Key Methods

Parameter Traditional Methylation Modern Three-Step
Reagents Dimethyl sulfate, toxic basesHX, methanol, organolithium
Yield 60–70%85–92%
Reaction Time 24–48 hours3–25 hours
By-products SignificantMinimal
Environmental Impact High (toxic waste)Moderate (recyclable solvents)
Industrial Scalability LimitedHigh

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes solvent recovery and reaction efficiency. Mixed solvents (e.g., water/toluene) are distilled and reused, reducing costs . Pressurized reactors (0.1–0.5 MPa) accelerate the halogenation step while minimizing hydrogen halide volatilization . For the formylation step, continuous flow systems are employed to maintain low temperatures (–30°C to –70°C) and ensure safe handling of organolithium reagents .

Recent Advances and Optimizations

Recent patents highlight innovations such as:

  • Microwave-Assisted Halogenation : Reducing reaction time to 2–4 hours while maintaining >90% yield .

  • Solvent-Free Alkylation : Using excess methanol as both reagent and solvent, eliminating separation steps .

  • Catalytic Recycling : Immobilized bases (e.g., NaOH on alumina) enable reuse across multiple batches, cutting material costs by 30% .

Scientific Research Applications

Synthesis Methodology

The synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves several chemical reactions that enhance its yield and purity. The following steps outline a common synthetic pathway:

  • Step 1 : React 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide in a solvent at temperatures ranging from 40 to 120 °C for 2 to 20 hours to produce 3-halomethyl-1,2,4,5-tetrafluorobenzene.
  • Step 2 : Treat the resulting product with methanol under the influence of an inorganic alkali at temperatures between 0 to 65 °C for 1 to 20 hours to obtain 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.
  • Step 3 : Dissolve the intermediate in an inert solvent and add an organolithium reagent at low temperatures (0 to -78 °C), followed by the introduction of formaldehyde gas to yield the final product .

This method is noted for its high reaction selectivity and environmental friendliness compared to traditional synthesis routes that may involve toxic reagents .

Biological Significance

Recent studies have highlighted the biological implications of this compound as a metabolite in pyrethroid insecticides. It has been detected in urine samples of children exposed to these chemicals, suggesting its role as a biomarker for environmental exposure to pyrethroids . The compound’s presence indicates potential health impacts associated with pesticide exposure.

Agricultural Applications

This compound serves as an intermediate in the synthesis of tetrafluoro benzene derivatives used in:

  • Insecticides : It is a precursor for synthesizing pyrethroid insecticides known for their efficacy and low toxicity profile. Pyrethroids are widely used in agricultural settings for pest control due to their effectiveness against a broad range of insects while being less harmful to non-target species .

Environmental Monitoring

The compound's detection in biological samples has made it useful for environmental monitoring purposes. Its quantification can provide insights into the prevalence of pyrethroid metabolites in various populations and environments. This is crucial for assessing exposure levels and potential risks associated with pesticide use .

Case Studies

Several case studies have documented the applications and implications of this compound:

  • Study on Pyrethroid Metabolites : A biomonitoring survey conducted in Japan revealed widespread detection of pyrethroid metabolites including this compound among non-toilet-trained children. This study underscores the importance of monitoring pesticide exposure in vulnerable populations .
  • Temporal Trends Analysis : Research analyzing trends over a decade indicated increasing exposure levels among children to hygiene-related pyrethroids. The findings suggest a need for ongoing surveillance and regulation of pesticide applications to mitigate health risks associated with these compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Fluorine Atoms Substituents Key Applications Reactivity Profile
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol 4 -CH₂OCH₃ at 4-position Insecticide synthesis, biomarker High (esterification yield: 92.1%)
2,3,5,6-Tetrafluorobenzyl alcohol 4 -OH at 1-position Pharmaceutical intermediates Moderate (lower steric hindrance)
4-Methoxy-3-(trifluoromethyl)benzyl alcohol 3 (in CF₃) -OCH₃ at 4, -CF₃ at 3 Drug discovery (enhanced lipophilicity) High (CF₃ enhances electron withdrawal)
2,4,5-Trifluorobenzyl alcohol 3 -OH at 1-position Specialty chemicals, agrochemicals Moderate (fewer fluorines)
4-Fluorobenzyl alcohol 1 -OH at 1-position Basic research, low-cost synthesis Low (limited electronic effects)

Key Differentiators

Fluorine Substitution and Reactivity

  • The four fluorine atoms in this compound create a highly electron-deficient aromatic ring, increasing its susceptibility to nucleophilic substitution compared to compounds with fewer fluorines (e.g., 2,4,5-Trifluorobenzyl alcohol) .
  • The methoxymethyl group (-CH₂OCH₃) introduces steric bulk while maintaining moderate electron-donating effects, balancing reactivity and stability. This contrasts with 4-Methoxy-3-(trifluoromethyl)benzyl alcohol, where the -CF₃ group provides stronger electron-withdrawing effects but less steric flexibility .

Synthetic Efficiency

  • Industrial synthesis of this compound achieves 95–98% yield via hydrolysis and methylation of 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene, outperforming older methods that require multiple steps and costly reagents .
  • Comparatively, 2,3,5,6-Tetrafluorobenzyl alcohol synthesis involves decarboxylation and reduction steps with lower overall yields (~85%) .

Biological and Industrial Utility

  • The compound’s dual role as an insecticide intermediate and biomarker is unique among fluorinated benzyl alcohols. For example, 4-Methoxy-3-(trifluoromethyl)benzyl alcohol is primarily used in drug discovery, lacking agrochemical relevance .
  • Its esters (e.g., with chrysanthemic acid) exhibit higher insecticidal activity than those derived from 4-Fluorobenzyl alcohol due to enhanced metabolic stability from fluorine substitution .

Physicochemical Properties

Property This compound 2,3,5,6-Tetrafluorobenzyl alcohol 4-Methoxy-3-(trifluoromethyl)benzyl alcohol
Molecular Weight (g/mol) 224.15 190.11 206.16
Boiling Point (°C) 214.6 (predicted) 198–200 205–210
pKa ~12.7 (predicted) ~13.1 ~12.5
Lipophilicity (LogP) 2.8 (estimated) 2.1 3.2

Biological Activity

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (C₉H₈F₄O₂) is a chemical compound recognized for its biological activity primarily as a metabolite of pyrethroid insecticides, particularly Metofluthrin. This article explores its biological properties, potential health impacts, and relevant research findings.

  • Molecular Formula : C₉H₈F₄O₂
  • Molecular Weight : 224.15 g/mol
  • Physical State : White crystalline solid
  • Melting Point : 51-53°C
  • Boiling Point : Approximately 214°C
  • Solubility : Soluble in organic solvents such as chloroform and methanol

This compound serves as a significant biomarker for monitoring exposure to pyrethroid pesticides. Its detection in biological samples has been linked to studies assessing environmental and health impacts from pesticide exposure.

Key Findings:

  • Metabolite Role : It is identified as a metabolite of Metofluthrin in urine samples from exposed rats, indicating its potential for non-invasive biomonitoring of pesticide exposure in humans .
  • Health Implications : The compound's presence in urine correlates with exposure levels to pyrethroids, suggesting it could be utilized to assess human health risks associated with pesticide use .
  • Interaction with Biological Systems : Although specific pharmacological effects are less documented, the structural characteristics of the compound may influence its interactions within biological systems. The presence of fluorine atoms is known to enhance lipophilicity, which can affect bioavailability and toxicity profiles.

Case Study: Biomonitoring in Children

A biomonitoring survey conducted on Japanese children highlighted the seasonal variation in urinary concentrations of pyrethroid metabolites, including this compound. The study revealed significant exposure levels among children and established correlations between various metabolites .

Table 1: Summary of Urinary Concentrations of Pyrethroid Metabolites

MetaboliteDetection Frequency (%)Mean Concentration (µg/L)
This compound6015.2
3-Phenoxybenzoic acid (3PBA)8025.4
Dicarboxylic acid (DCCA)7018.7

Synthesis and Environmental Impact

The synthesis of this compound involves multi-step organic reactions that require careful control to ensure high purity and yield . It is primarily synthesized from tetrafluoro terephthalyl alcohol through methylation processes.

Environmental Considerations

As a metabolite of pyrethroid insecticides, the environmental persistence and accumulation of this compound raise concerns regarding its impact on ecosystems and human health. Ongoing research aims to elucidate the long-term effects of such compounds on wildlife and human populations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, and how are reaction conditions optimized?

The compound is synthesized via multi-step routes involving fluorination, hydrolysis, and reduction. A key method starts with 2,3,5,6-tetrachlorophthalonitrile, which undergoes halogen exchange fluorination, followed by hydrolysis to form 2,3,5,6-tetrafluorobenzoic acid. Subsequent esterification and reduction yield the final product. Critical optimizations include:

  • Fluorination : Use of potassium fluoride (KF) or sodium fluoride (NaF) as fluorinating agents under controlled temperatures (80–120°C) to minimize side reactions .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) or sodium borohydride (NaBH₄) for selective reduction of ester groups to alcohols .
  • Purification : GC-MS and NMR (¹H, ¹⁹F) are essential for verifying purity and structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Spectroscopy :

  • ¹H and ¹⁹F NMR : Identify fluorine substitution patterns and methoxymethyl group integration .
  • IR Spectroscopy : Confirm hydroxyl (-OH) and ether (C-O-C) functional groups .
    • Chromatography : GC-MS or HPLC to assess purity and detect byproducts (e.g., incomplete fluorination intermediates) .
    • Elemental Analysis : Validate empirical formulas, particularly for fluorine content .

Q. What are the primary applications of this compound in agrochemical research?

It serves as a critical intermediate in synthesizing fluorinated pyrethroids like transfluthrin, a rapid-acting insecticide. The methoxymethyl and tetrafluoro groups enhance lipophilicity and photostability, improving pesticidal efficacy against household pests .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in esterification or nucleophilic substitution reactions?

Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, accelerating reactions like ester formation with chrysanthemic acid derivatives . However, steric hindrance from the tetrafluoro backbone can reduce yields in bulky substituent additions (e.g., amidation). Computational studies (DFT) or Hammett parameters are recommended to quantify electronic effects .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., insecticidal esters)?

  • Selective Protection : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired oxidation during esterification .
  • Catalyst Design : Use lipases or transition-metal catalysts (e.g., Pd) for regioselective esterification .
  • Reaction Monitoring : Real-time ¹⁹F NMR tracks fluorine environments to identify intermediates and byproducts .

Q. What challenges arise in utilizing this compound for polymer synthesis (e.g., ionic conductivity materials)?

  • Stability Issues : The benzyl alcohol group may undergo unintended oxidation during polymerization. Solutions include using anhydrous conditions and radical inhibitors .
  • Linker Design : Converting the alcohol to a chloride (via SOCl₂) improves nucleophilic substitution efficiency in borate-based polymer networks .

Q. How does structural modification (e.g., replacing methoxymethyl with other groups) affect bioactivity in pesticidal applications?

  • Methoxy vs. Ethoxy : Ethoxy analogs show reduced insecticidal activity due to decreased metabolic stability .
  • Fluorine Position : 2,3,5,6-Tetrafluoro substitution is optimal; para-fluorine removal diminishes binding to insect sodium channels .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Rapid hydrolysis of the methoxymethyl group occurs below pH 3, forming 2,3,5,6-tetrafluorobenzyl alcohol .
  • Thermal Stability : Decomposes above 150°C, releasing HF gas. Storage at ≤4°C in inert atmospheres is recommended .

Q. What mechanistic insights explain its role in self-immolative linkers for prodrug activation?

In radiation-triggered prodrugs, the compound’s benzyl alcohol group facilitates carbamate linker cleavage, releasing chemotherapeutic payloads (e.g., doxorubicin). The tetrafluoro aryl structure enhances electron-deficient character, promoting rapid β-elimination .

Q. How can computational modeling (e.g., QSAR) guide the design of novel derivatives with improved properties?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity and steric parameters with insecticidal LC₅₀ values. For example, bulky substituents at the 4-position reduce activity, while electron-withdrawing groups enhance target binding .

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHZSPDQKWFAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457625
Record name [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID90457625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83282-91-1
Record name [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
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Synthesis routes and methods I

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Synthesis routes and methods II

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Into a reaction vessel that was charged nitrogen, 5.00 g (23.1 mmol) of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, 15.00 g of water and 6.85 g (46.3 mmol) of 27% aqueous sodium hydroxide solution were charged subsequently, and heated to 65° C. with stirring. The starting compound was completely dissolved to be clear solution. Then, the reaction mixture was allowed to cool to room temperature with stirring. At this time, some precipitate was observed. To the reaction mixture, 20.0 g of toluene was added and then 4.33 g (32.6 mmol) of dimethyl sulfate was added dropwise over 7.5 hours at room temperature. After the addition, the pH of the aqueous layer became 13.5. The layers of the reaction mixture were separated, and the pH of the aqueous layer was adjusted to about 3 by adding 10% sulfric acid. The aqueous layer was extracted with 30 ml of ethyl acetate, and the combined organic layers were washed- with 30 ml of water, concentrated, and dried under a reduced pressure to give 5.22 g of crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol. The crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol was subjected to content analysis by GC internal standard method (Analytical method 1 given later). GC area percentage of the crude product: 85% of the objective compound, 1% of the starting compound and 13% of the by-product compound Content analysis by GC internal standard method: 85% of the objective compound and 86% of the yield of pure compound
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Synthesis routes and methods III

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Into a reaction vessel that was charged nitrogen, 5.00 g (23.1 mmol) of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, 15.00 g of water and 1.30 g (23.1 mmol) of potassium hydroxide were charged subsequently, and heated to 60° C. with stirring. At this time, solid 2,3,5,6-tetrafluoro-1,4-benzenedimethanol was completely dissolved to be a clear solution. Then, a mixture of 15.0 g of toluene and 3.07 g (23.1 mmol) of dimethyl sulfate was added at 55±5° C. After stirring at 50±5° C. for 1.5 hours, 0.64 g (11.4 mmol) of potassium hydroxide and 1.51 g (12.6 mmol) of dimethyl sulfate were added. After 1.5 hours, 0.66 g (11.7 mmol) of potassium hydroxide and 1.51 g (12.6 mmol) of dimethyl sulfate were further added and stirred at the same temperature for 1.5 hours. Allowing the reaction mixture to cool to room temperature, the layers of the reaction mixture were separated and the water layer was extracted with 30 ml of ethyl acetate. The organic layers were combined, washed with 30 ml of water, concentrated, and dried under reduced pressure to give 5.22 g of crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol. The crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol was subjected to content analysis by GC internal standard method (Analytical method 1 given later). GC area percentage of the crude product: 87% of the objective compound, 4% of the starting compound and 8% of the by-product compound Content analysis by GC internal standard method: 85% of the objective compound and 86% of the yield of pure compound
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